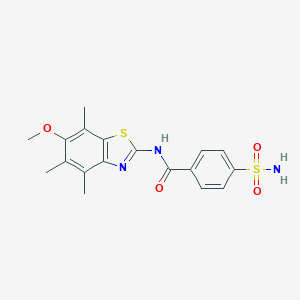
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide, also known as MMB, is a benzothiazolyl sulfonamide compound that has been extensively studied for its potential applications in scientific research. MMB is a potent inhibitor of carbonic anhydrase IX, an enzyme overexpressed in various types of cancer, making it a promising candidate for cancer therapy.
Wirkmechanismus
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide inhibits carbonic anhydrase IX activity by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are essential for cancer cell survival. The decrease in bicarbonate ion production leads to a decrease in intracellular pH, which ultimately leads to decreased cancer cell proliferation and increased cancer cell death.
Biochemische Und Physiologische Effekte
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been shown to have potent anti-cancer effects both in vitro and in vivo. In vitro studies have shown that N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide inhibits cancer cell proliferation and induces cancer cell death in various types of cancer cells. In vivo studies have shown that N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide inhibits tumor growth and increases survival in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide in lab experiments is its potent anti-cancer effects. N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been shown to be effective in inhibiting cancer cell proliferation and inducing cancer cell death in various types of cancer cells. However, one of the limitations of using N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide in lab experiments is its potential toxicity. N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide. One direction is to further investigate the mechanisms of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide's anti-cancer effects. Understanding the mechanisms of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide's anti-cancer effects may lead to the development of more effective cancer therapies. Another direction is to investigate the potential use of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide in combination with other anti-cancer agents. Combining N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide with other anti-cancer agents may lead to more potent anti-cancer effects and decreased toxicity. Finally, further studies are needed to investigate the potential use of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide in other diseases, such as osteoporosis and glaucoma.
Synthesemethoden
The synthesis of N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with methyl iodide to produce 6-methoxy-4,5-dimethyl-2-iodobenzothiazole. This compound is then reacted with tert-butylamine to form 6-methoxy-4,5-dimethyl-2-(tert-butylamino)benzothiazole, which is further reacted with 4-sulfamoylbenzoyl chloride to produce N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been extensively studied for its potential applications in cancer therapy. Carbonic anhydrase IX is overexpressed in various types of cancer, including renal cell carcinoma, breast cancer, and glioblastoma, making it a promising target for cancer therapy. N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide has been shown to inhibit carbonic anhydrase IX activity, leading to decreased cancer cell proliferation and increased cancer cell death.
Eigenschaften
CAS-Nummer |
120165-54-0 |
|---|---|
Produktname |
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide |
Molekularformel |
C18H19N3O4S2 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-4-sulfamoylbenzamide |
InChI |
InChI=1S/C18H19N3O4S2/c1-9-10(2)15(25-4)11(3)16-14(9)20-18(26-16)21-17(22)12-5-7-13(8-6-12)27(19,23)24/h5-8H,1-4H3,(H2,19,23,24)(H,20,21,22) |
InChI-Schlüssel |
RKUCHNWWAVEVGF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N)C)OC)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N)C)OC)C |
Synonyme |
Benzamide, 4-(aminosulfonyl)-N-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)
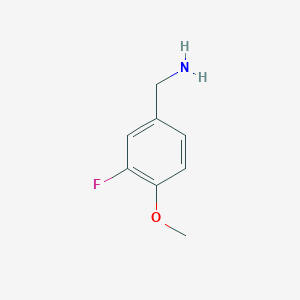
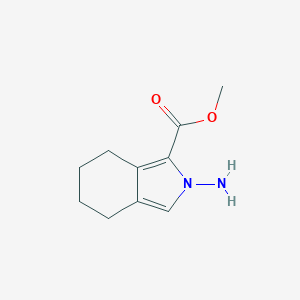
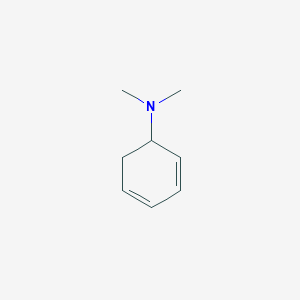
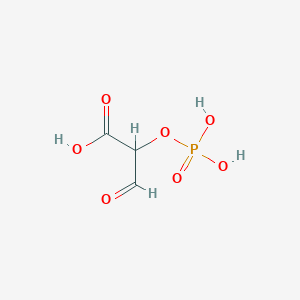

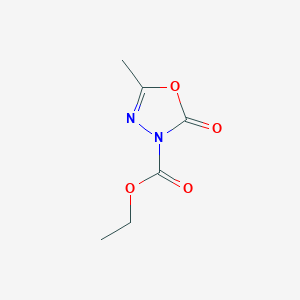

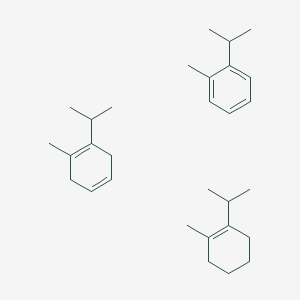

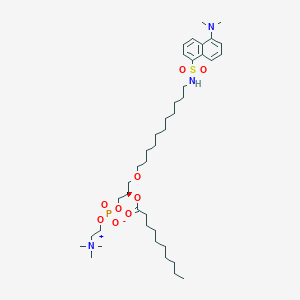
![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
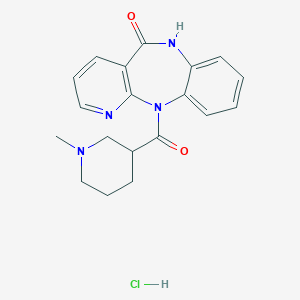
![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)